![molecular formula C15H21NO4 B7556832 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid, also known as EMA401, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMA401 is a small molecule drug that has been shown to have promising effects on chronic pain relief.
Wirkmechanismus
The mechanism of action of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid involves the selective blocking of the Nav1.7 sodium channel. The Nav1.7 channel is expressed in the peripheral nervous system and plays a critical role in the transmission of pain signals. By blocking the Nav1.7 channel, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid reduces the transmission of pain signals and leads to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a high selectivity for the Nav1.7 channel, which makes it a promising drug candidate for chronic pain relief.
Biochemical and Physiological Effects:
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a selective effect on the Nav1.7 sodium channel, which is expressed in the peripheral nervous system. By blocking the Nav1.7 channel, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid reduces the transmission of pain signals and leads to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has also been shown to have a low potential for side effects, which makes it a promising drug candidate for chronic pain relief.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has several advantages for lab experiments, including its high selectivity for the Nav1.7 sodium channel and its low potential for side effects. However, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has some limitations for lab experiments, including its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
For research on 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid include the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the investigation of its potential therapeutic applications in other types of chronic pain. Additionally, further research is needed to understand the long-term effects of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid is a multi-step process that involves the reaction of 3-aminobenzoic acid with 3-ethylmorpholine and 2-bromoethanol. The reaction results in the formation of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid as a white solid with a high purity level. The synthesis method has been optimized to produce 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid in large quantities with high efficiency and purity.
Wissenschaftliche Forschungsanwendungen
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been extensively studied for its potential therapeutic applications in chronic pain relief. It has been shown to have a selective effect on the Nav1.7 sodium channel, which is a key player in the transmission of pain signals. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to block the Nav1.7 channel, leading to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has also been studied for its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is caused by damage or dysfunction of the nervous system.
Eigenschaften
IUPAC Name |
3-[2-(3-ethylmorpholin-4-yl)ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-13-11-19-8-6-16(13)7-9-20-14-5-3-4-12(10-14)15(17)18/h3-5,10,13H,2,6-9,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCKWPZOPHMAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1CCOC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.